molecular formula C16H24Br2O2 B14272924 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene CAS No. 128424-48-6

1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene

Cat. No.: B14272924
CAS No.: 128424-48-6
M. Wt: 408.2 g/mol
InChI Key: NJXRCCALWJCZGY-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and two 3-methylbutoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzene to introduce bromine atoms at the 1 and 4 positions. This is followed by the reaction with 3-methylbutanol to attach the 3-methylbutoxy groups. The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a brominating agent like N-bromosuccinimide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The 3-methylbutoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of 3-methylbutoxy groups.

    Reduction: Formation of 1,4-dimethyl-2,5-bis(3-methylbutoxy)benzene.

Scientific Research Applications

1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene involves its interaction with molecular targets through its bromine atoms and 3-methylbutoxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Uniqueness: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is unique due to the presence of both bromine atoms and 3-methylbutoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

128424-48-6

Molecular Formula

C16H24Br2O2

Molecular Weight

408.2 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(3-methylbutoxy)benzene

InChI

InChI=1S/C16H24Br2O2/c1-11(2)5-7-19-15-9-14(18)16(10-13(15)17)20-8-6-12(3)4/h9-12H,5-8H2,1-4H3

InChI Key

NJXRCCALWJCZGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1Br)OCCC(C)C)Br

Origin of Product

United States

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